molecular formula C8H7NOS B043925 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 121933-60-6

4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde

Cat. No.: B043925
CAS No.: 121933-60-6
M. Wt: 165.21 g/mol
InChI Key: XFKPNQZVRPOJNA-UHFFFAOYSA-N
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Description

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-azido-5-arylthiophene-2-carboxylates, which undergo photochemical and thermal decomposition to form the desired thieno[3,2-b]pyrrole derivatives .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution pattern.

Major Products: The major products formed from these reactions include various functionalized thieno[3,2-b]pyrrole derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of advanced materials and organic electronics.

Mechanism of Action

The mechanism of action of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation and is a target for cancer therapy . The compound’s effects are mediated through binding to active sites and altering enzymatic activity.

Comparison with Similar Compounds

  • 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
  • 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • Thieno[3,2-b]thiophene-2-carboxylic acid

Comparison: 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and industrial applications .

Properties

IUPAC Name

4-methylthieno[3,2-b]pyrrole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-9-6(5-10)4-8-7(9)2-3-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPNQZVRPOJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428199
Record name 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121933-60-6
Record name 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121933-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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